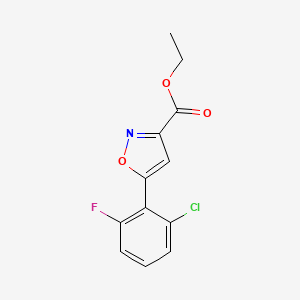Ethyl 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylate
CAS No.:
Cat. No.: VC20412506
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClFNO3 |
|---|---|
| Molecular Weight | 269.65 g/mol |
| IUPAC Name | ethyl 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H9ClFNO3/c1-2-17-12(16)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-6H,2H2,1H3 |
| Standard InChI Key | MCTLSKOMZHHFNN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound consists of:
-
Isoxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms.
-
2-Chloro-6-fluorophenyl substituent: Aromatic ring with halogen substituents at positions 2 (chlorine) and 6 (fluorine), enhancing electronic and steric effects.
-
Ethyl ester group: Located at the 3-position of the isoxazole ring, contributing to solubility and reactivity .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClFNO₃ | |
| Molecular Weight | 269.65 g/mol | |
| CAS Number | 1188024-47-6 | |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=C(C=CC=C2Cl)F | |
| InChIKey | MCTLSKOMZHHFNN |
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis of ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate involves cycloaddition reactions and functional group transformations, optimized for regioselectivity and scalability.
[3+2] Cycloaddition Approach
This method employs halogenoximes and alkenes to form the isoxazole core. For example:
-
Halogenoxime preparation: Reaction of 2-chloro-6-fluorobenzaldehyde oxime with chlorinating agents (e.g., N-chlorosuccinimide).
-
Cycloaddition: Condensation with ethyl cyanoformate derivatives or α-phenylselenomethyl ethers to generate the isoxazole ring .
Ionic Liquid-Mediated Synthesis
A regioselective method using ionic liquids as supports:
-
Support attachment: α-Phenylselenomethyl ether derivatives are anchored to ionic liquids.
-
Cycloaddition: Reaction with nitrile oxides (e.g., ethyl cyanoformate N-oxide) to form isoxazoline intermediates.
-
Cleavage: Acidic hydrolysis releases the free isoxazole-3-carboxylate .
Copper-Catalyzed Cycloaddition
For triazole-substituted analogs, propargylation and click chemistry are employed:
-
Propargylation: Acid chlorides derived from carboxylic acids react with propargyl alcohol.
-
Click reaction: Copper(I)-catalyzed cycloaddition with azides to form triazole-isoxazole hybrids .
Biological and Pharmacological Applications
Structure-Activity Relationships (SAR)
Key observations from analogous compounds:
-
Halogen effects: Chlorine and fluorine substituents enhance binding to hydrophobic pockets in enzymes.
-
Ester functionality: Ethyl esters improve solubility but may require hydrolysis for bioactivation .
| Compound Modification | Biological Impact | Example Compound |
|---|---|---|
| 3-CF₃,4-Cl substitution | Enhanced EPAC1 inhibition | NY0617 |
| 2-Aminooxazole core | Improved metabolic stability | NY0725 |
Analytical Characterization
Spectroscopic and Chromatographic Methods
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | Signals for ethyl ester (δ 1.2–4.2 ppm), aromatic protons (δ 6.8–7.5 ppm) | |
| MS | Molecular ion peak at m/z 269.65 (M⁺) | |
| HPLC | Reverse-phase separation using acetonitrile/water gradients | (excluded), inferred from related compounds |
Industrial and Research Relevance
Applications in Medicinal Chemistry
-
Lead optimization: Used as a scaffold for developing EPAC antagonists and antimicrobial agents.
-
Building block: Ethyl ester moiety facilitates further functionalization (e.g., hydrolysis to carboxylic acids) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume